Cas no 39593-12-9 (4-chloro-3,8-dimethylquinoline)

4-chloro-3,8-dimethylquinoline 化学的及び物理的性質
名前と識別子
-
- Quinoline, 4-chloro-3,8-dimethyl-
- EN300-133393
- 39593-12-9
- SCHEMBL18436374
- 4-chloro-3,8-dimethylquinoline
- AKOS006370812
-
- インチ: InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)8(2)6-13-11(7)9/h3-6H,1-2H3
- InChIKey: VSAKKYYHSVQMEN-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC=C1)C(=C(C=N2)C)Cl
計算された属性
- せいみつぶんしりょう: 191.0503
- どういたいしつりょう: 191.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- PSA: 12.89
4-chloro-3,8-dimethylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-133393-0.5g |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 95% | 0.5g |
$768.0 | 2023-06-08 | |
TRC | T776385-2.5mg |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-133393-0.05g |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 95% | 0.05g |
$229.0 | 2023-06-08 | |
Enamine | EN300-133393-0.1g |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 95% | 0.1g |
$342.0 | 2023-06-08 | |
Enamine | EN300-133393-500mg |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 95.0% | 500mg |
$768.0 | 2023-09-30 | |
Enamine | EN300-133393-2500mg |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 95.0% | 2500mg |
$1931.0 | 2023-09-30 | |
1PlusChem | 1P01A72E-5g |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 95% | 5g |
$3595.00 | 2024-05-03 | |
1PlusChem | 1P01A72E-100mg |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 95% | 100mg |
$479.00 | 2025-03-04 | |
A2B Chem LLC | AV54534-2.5g |
4-Chloro-3,8-dimethylquinoline |
39593-12-9 | 95% | 2.5g |
$2068.00 | 2024-04-20 | |
1PlusChem | 1P01A72E-250mg |
4-chloro-3,8-dimethylquinoline |
39593-12-9 | 95% | 250mg |
$658.00 | 2025-03-04 |
4-chloro-3,8-dimethylquinoline 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
4-chloro-3,8-dimethylquinolineに関する追加情報
Comprehensive Overview of Quinoline, 4-chloro-3,8-dimethyl- (CAS No. 39593-12-9)
Quinoline, 4-chloro-3,8-dimethyl- (CAS 39593-12-9) is a specialized chlorinated quinoline derivative that has garnered significant attention in pharmaceutical and material science research. As a modified quinoline compound, it features unique structural characteristics with chlorine and methyl substitutions at the 4, 3, and 8 positions, making it valuable for diverse applications. Researchers frequently search for "4-chloro-3,8-dimethylquinoline uses" or "CAS 39593-12-9 properties," reflecting growing interest in its potential.
The molecular structure of 4-chloro-3,8-dimethylquinoline contributes to its distinct physicochemical properties. With a molecular formula of C11H10ClN and molecular weight of 191.66 g/mol, this compound exhibits moderate polarity due to the chloro-substituent and methyl groups. Its melting point ranges between 80-85°C, and it typically appears as a light yellow to white crystalline powder. These characteristics make it suitable for various synthetic applications, particularly in the development of heterocyclic compounds and pharmaceutical intermediates.
In pharmaceutical research, Quinoline, 4-chloro-3,8-dimethyl- serves as a crucial building block for drug discovery. Recent studies explore its potential in creating antimicrobial agents and anti-inflammatory compounds, addressing current healthcare challenges like antibiotic resistance. The compound's structural features allow for specific interactions with biological targets, making it valuable for medicinal chemistry. Questions such as "how to synthesize 4-chloro-3,8-dimethylquinoline" or "biological activity of chlorinated quinolines" frequently appear in scientific literature searches.
The material science field has also shown increasing interest in CAS 39593-12-9 for developing advanced organic electronic materials. Its conjugated quinoline core and substituted groups contribute to interesting photophysical properties, potentially useful in OLED technology and sensor development. Researchers investigating "quinoline derivatives for optoelectronics" or "4-chloro-3,8-dimethylquinoline luminescence" demonstrate the compound's relevance in cutting-edge material applications.
Synthetic methodologies for 4-chloro-3,8-dimethylquinoline typically involve Skraup synthesis or modifications of existing quinoline frameworks. Recent advances focus on green chemistry approaches to improve yield and reduce environmental impact, reflecting the growing emphasis on sustainable chemical processes. The compound's purity and stability make it suitable for various catalysis studies and ligand development in coordination chemistry.
Analytical characterization of Quinoline, 4-chloro-3,8-dimethyl- employs standard techniques including HPLC, GC-MS, and NMR spectroscopy. These methods ensure quality control and verify structural integrity for research applications. Safety data indicates standard laboratory precautions are sufficient when handling this material, though proper personal protective equipment should always be used when working with any chemical substance.
The commercial availability of CAS 39593-12-9 has expanded in recent years to meet growing research demand. Suppliers typically offer the compound in various quantities, from milligrams for initial screening to kilogram-scale for industrial applications. Current market trends show increased interest in custom synthesis and derivatization services for specialized quinoline compounds like this one.
Future research directions for 4-chloro-3,8-dimethylquinoline may explore its potential in agrochemical development or as a precursor for metal-organic frameworks (MOFs). The compound's versatility and relatively straightforward synthesis make it attractive for diverse scientific investigations. As the chemical industry continues to emphasize structure-activity relationships and molecular design, this quinoline derivative remains a valuable tool for innovation.
Environmental considerations for Quinoline, 4-chloro-3,8-dimethyl- follow standard protocols for organic compounds. While not classified as highly hazardous, proper waste disposal methods should be observed according to local regulations. Researchers increasingly investigate biodegradation pathways for such compounds to assess environmental impact, reflecting broader sustainability concerns in chemical research.
In summary, Quinoline, 4-chloro-3,8-dimethyl- (CAS 39593-12-9) represents an important heterocyclic compound with wide-ranging applications in pharmaceuticals, materials science, and chemical research. Its unique substitution pattern offers distinct properties that continue to attract scientific interest, particularly in addressing current challenges in drug discovery and advanced materials development. As research progresses, this compound will likely find new applications in emerging technological and scientific fields.
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